Cas no 754941-51-0 (2,3,3-Trifluoroprop-2-en-1-amine)

754941-51-0 structure
Product Name:2,3,3-Trifluoroprop-2-en-1-amine
CAS No:754941-51-0
Molecular Formula:C3H4F3N
Molecular Weight:111.065771102905
CID:5714964
PubChem ID:14103793
2,3,3-Trifluoroprop-2-en-1-amine Properties
Names and Identifiers
-
- 2-Propen-1-amine, 2,3,3-trifluoro-
- SCHEMBL22643742
- CHVKLKUPEXDEJH-UHFFFAOYSA-N
- EN300-1272320
- 2,3,3-trifluoroprop-2-en-1-amine
- 754941-51-0
-
- InChIKey: CHVKLKUPEXDEJH-UHFFFAOYSA-N
- Inchi: 1S/C3H4F3N/c4-2(1-7)3(5)6/h1,7H2
- SMILES: C(N)/C(/F)=C(/F)\F
Computed Properties
- Exact Mass: 111.02958362g/mol
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 1
- Monoisotopic Mass: 111.02958362g/mol
- Heavy Atom Count: 7
- Complexity: 84.2
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: -0.1
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Boiling Point: 76.9±40.0 °C(Predicted)
- pka: 7.57±0.40(Predicted)
- Density: 1.216±0.06 g/cm3(Predicted)
2,3,3-Trifluoroprop-2-en-1-amine Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1272320-1.0g |
2,3,3-trifluoroprop-2-en-1-amine |
754941-51-0 | 1g |
$0.0 |
2,3,3-Trifluoroprop-2-en-1-amine Related Literature
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Huamei Xie,Pingliang Chen,Jianhui Chen,Xingen Hu Green Chem., 2015,17, 2774-2779
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Gerhard Gritzner Phys. Chem. Chem. Phys., 2001,3, 1471-1478
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A. O. Larin,E. I. Ageev,J. Ghanbaja,S. Bruyère,T. Belmonte,S. V. Makarov,D. A. Zuev Nanoscale, 2020,12, 1013-1021
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Jingqi Li,Yingchun Cheng,Zaibing Guo,Zhihong Wang,Zhiyong Zhu,Qing Zhang,Mary B. Chan-Park,Udo Schwingenschlögl,X. X. Zhang Nanoscale, 2013,5, 2476-2481
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Ning Liu,Xiaowei Zeng,Ramana Pidaparti,Xianqiao Wang Nanoscale, 2016,8, 18531-18540
-
Y. H. Wan,J. Sun,Q. P. Jian,X. Z. Fan J. Mater. Chem. A, 2022,10, 13021-13030
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